Citric acid is a buffer component for triple-column amino acid analysis. It is an optimal buffer for dissociation of radioiodinated antibodies from viable murine tumor cells.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Citric acid is a common ingredient in pharmaceutical formulations. It finds use in antacids and dentrifices because of the effervescent effect it generates upon combination with carbonates or bicarbonates. Citric acid may also be used as a buffering agent and it assists in the dispersion of suspensions in order to ensure the stability of the active ingredients and enhance the efficacy of antioxidants.
Citric acid also called 2-hydroxy-propane-1,2,3-tricarboxylic acid, is a component of the tricarboxylic acid cycle in all organisms. Industrial production of citric acid use fungal, yeast and citrus fruit as the major source. Aspergillus niger is majorly used for citric acid production by fermentation Manganese inhibits fermentative production of citric acid Oral supplementation of citric acid promotes tricarboxylic acid cycle and oxidative phosphorylation in mitochondria, attenuating physical fatigue.
Citric acid is an organic acid commonly used as a chelating agent, a buffering agent, for pH adjustment and derivatization.
Citric acid is an organic acid widely used in food and pharmaceutical industry. On an industrial scale, it is generally produced by submerged fermentation of molasses using the fungus Aspergillus niger. Potentiometric determination of citric acid in refined glyceride oils and fats has been investigated. A method to remove calcium from tissues without changing its antigenic properties using citric acid has been reported.
Citric acid is an important organic acid that is extensively used in the food industry as a pH control agent, flavor modifier, an antimicrobial agent, a leavening agent and as an antioxidant. The treatment of potato-based foods with a combination of citric acid and glycine in low concentration may reduce the formation of acrylamide with minimal effect on the flavor. Citric acid is also an effective anti-browning agent of food and beverages due to its ability to inhibit the activity of polyphenol oxidase (PPO) enzyme responsible for browning.
Citric acid, also known as citrate or citronensaeure, belongs to the class of organic compounds known as tricarboxylic acids and derivatives. These are carboxylic acids containing exactly three carboxyl groups. Citric acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Citric acid has been found throughout all human tissues, and has also been detected in most biofluids, including urine, cerebrospinal fluid, saliva, and breast milk. Within the cell, citric acid is primarily located in the cytoplasm and mitochondria. Citric acid exists in all eukaryotes, ranging from yeast to humans. Citric acid participates in a number of enzymatic reactions. In particular, Citric acid can be biosynthesized from oxalacetic acid through the action of the enzyme citrate synthase, mitochondrial. In addition, Citric acid can be converted into cis-aconitic acid through the action of the enzyme aconitate hydratase, mitochondrial. In humans, citric acid is involved in the oncogenic action OF 2-hydroxyglutarate pathway, the citric Acid cycle pathway, the oncogenic action OF fumarate pathway, and the congenital lactic acidosis pathway. Citric acid is also involved in several metabolic disorders, some of which include the oncogenic action OF D-2-hydroxyglutarate in hydroxygluaricaciduria pathway, pyruvate dehydrogenase deficiency (e2), the oncogenic action OF L-2-hydroxyglutarate in hydroxygluaricaciduria pathway, and fumarase deficiency. Outside of the human body, citric acid can be found in a number of food items such as opium poppy, red raspberry, devilfish, and bamboo shoots. This makes citric acid a potential biomarker for the consumption of these food products. Citric acid has been found to be associated with several diseases known as rhabdomyolysis and deafness, onychodystrophy, osteodystrophy, mental retardation, and seizures syndrome; citric acid has also been linked to several inborn metabolic disorders including maple syrup urine disease, primary hypomagnesemia, and tyrosinemia I.
Anhydrous Citric Acid is a tricarboxylic acid found in citrus fruits. Citric acid is used as an excipient in pharmaceutical preparations due to its antioxidant properties. It maintains stability of active ingredients and is used as a preservative. It is also used as an acidulant to control pH and acts as an anticoagulant by chelating calcium in blood.
Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999)